3',6'-Difluoro-2'-methylacetophenone
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Overview
Description
1-(3,6-Difluoro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Difluoro-2-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 3,6-difluoro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1-(3,6-Difluoro-2-methylphenyl)ethan-1-one may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Difluoro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,6-Difluoro-2-methylbenzoic acid.
Reduction: 1-(3,6-Difluoro-2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,6-Difluoro-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its bioactive properties.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,6-Difluoro-2-methylphenyl)ethan-1-one depends on its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluoro-3-methylphenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
- 1-(2,6-Difluoro-4-methylphenyl)ethanol
Uniqueness
1-(3,6-Difluoro-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(3,6-difluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O/c1-5-7(10)3-4-8(11)9(5)6(2)12/h3-4H,1-2H3 |
InChI Key |
INKCQQCMXDKKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)C)F)F |
Origin of Product |
United States |
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